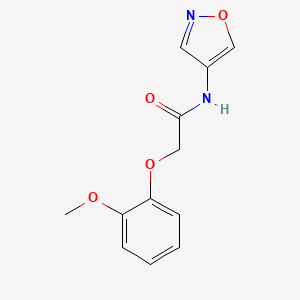

2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide

Description

2-(2-Methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a synthetic acetamide derivative featuring a methoxyphenoxy substituent at the α-carbon and a 1,2-oxazol-4-ylamine moiety. The compound combines a phenoxy group (with an electron-donating methoxy substituent at the ortho position) and a heterocyclic 1,2-oxazole ring, which is structurally distinct from other acetamide derivatives due to the oxazole’s electronic and steric properties.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-4-2-3-5-11(10)17-8-12(15)14-9-6-13-18-7-9/h2-7H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBFAIFZTAWPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide typically involves the following steps:

Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of 2-methoxyphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(2-methoxyphenoxy)acetic acid.

Oxazole Ring Formation: The next step involves the synthesis of the oxazole ring. This can be achieved by reacting an appropriate nitrile with an α-halo ketone under basic conditions to form the oxazole ring.

Coupling Reaction: Finally, the 2-(2-methoxyphenoxy)acetic acid is coupled with the oxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxazole ring can be reduced under specific conditions to form a dihydrooxazole derivative.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide.

Reduction: Formation of 2-(2-methoxyphenoxy)-N-(1,2-dihydrooxazol-4-yl)acetamide.

Substitution: Formation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its oxazole moiety is known for contributing to various biological activities, including:

- Anticancer Activity : Research indicates that oxazole derivatives can inhibit tumor growth by interfering with cellular processes involved in cancer progression. For instance, compounds similar to 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The structural components of this compound may enhance its ability to interact with microbial enzymes or receptors, providing a pathway for developing new antimicrobial agents.

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme Inhibition Studies : The oxazole ring is known to participate in hydrogen bonding and hydrophobic interactions with enzyme active sites. This property allows for the investigation of enzyme inhibition mechanisms, particularly in metabolic pathways relevant to diseases.

- Receptor Binding Studies : The compound can be used to explore receptor-ligand interactions, which is crucial for understanding drug action mechanisms. Its structural features may allow it to bind effectively to various receptors involved in disease states.

Industrial Applications

In addition to its medicinal uses, 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide has potential applications in the industrial sector:

- Agrochemicals : The compound can serve as an intermediate in the synthesis of agrochemical products. Its biological activity may be harnessed for developing herbicides or pesticides that target specific plant or pest systems.

- Chemical Synthesis : As a versatile building block, it can be utilized in the synthesis of other complex organic compounds, facilitating advancements in material science and chemical engineering.

Anticancer Activity

A study conducted on various oxazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). These compounds were found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

Research evaluating the antimicrobial properties of oxazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. In vitro tests showed that these compounds inhibited bacterial growth by disrupting cellular processes essential for survival.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The acetamide linkage provides stability to the molecule, allowing it to maintain its structure under physiological conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Heterocyclic Core Influence: Compounds with 1,3,4-thiadiazole cores (e.g., 5k–m) exhibit higher melting points (135–140°C) compared to oxazole-based derivatives, likely due to thiadiazole’s stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .

Substituent Effects: The 2-methoxyphenoxy group in the target compound and its thiadiazole analogs (5k–m) introduces steric hindrance and lipophilicity, which could influence bioavailability or binding affinity in biological systems . In contrast, benzothiazole derivatives (e.g., EP3348550A1) replace the phenoxy group with a phenyl ring, reducing oxygen-mediated hydrogen bonding but enhancing aromatic π-π interactions .

Synthetic Yields: Thiadiazole analogs (5k–m) show moderate to high yields (68–85%), suggesting efficient coupling reactions between phenoxyacetamides and thiadiazole amines . The target compound’s synthesis may require optimized conditions due to the oxazole ring’s lower stability under acidic or high-temperature conditions compared to thiadiazole .

Table 2: Hypothetical Pharmacological Profiles Based on Analogues

Critical Analysis:

- Thiadiazole Derivatives : Compounds like 5k–m may exhibit superior antimicrobial activity due to sulfur’s role in disrupting bacterial membranes or enzyme function .

- Oxazole vs. Thiadiazole : The target compound’s oxazole ring could reduce cytotoxicity compared to thiadiazole derivatives, as seen in other studies where oxazoles showed lower off-target effects .

Physicochemical and ADME Properties

Thiadiazole analogs (5k–m) with methylthio or benzylthio substituents further elevate logP, suggesting the target compound may occupy a middle ground in pharmacokinetic profiles .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide is a derivative featuring both an oxazole ring and a methoxyphenoxy moiety, which suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure

The chemical structure of 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the biological significance of compounds containing oxazole rings and phenolic structures. The presence of these functional groups often correlates with diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antibacterial Activity

A study conducted on various acetamide derivatives, including those similar to 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide, demonstrated significant antibacterial activity. The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Notably:

- Compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as levofloxacin.

- The most potent derivatives showed MIC values lower than those of standard controls against strains like E. coli and S. aureus .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2b | 10 | E. coli |

| 2i | 15 | S. aureus |

| Control | 20 | Levofloxacin |

Anticancer Activity

Research into the anticancer potential of similar compounds has indicated promising results. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance:

- Compounds derived from oxazole frameworks have shown to inhibit tumor growth in various cancer cell lines.

- Molecular docking studies suggested that these compounds interact with target proteins involved in cancer progression .

Case Studies

- Antibacterial Efficacy : In a comparative study, derivatives similar to 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide were evaluated against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load post-treatment with these compounds .

- Anticancer Mechanism : A study focused on the cytotoxic effects of oxazole-containing derivatives demonstrated that treatment led to increased apoptosis in cancer cells. The compounds were found to induce cell cycle arrest at the G1 phase, thereby inhibiting proliferation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-methoxyphenoxy)-N-(1,2-oxazol-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted oxadiazoles with chloroacetyl chloride in the presence of triethylamine (TEA) under inert conditions is a common approach . Optimization involves varying solvents (e.g., DMF for polar intermediates), adjusting stoichiometry (e.g., 1.5 equivalents of potassium carbonate for deprotonation), and monitoring reaction progress via TLC . Recrystallization using solvents like pet-ether or ethyl acetate improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide) .

- NMR : ¹H NMR resolves methoxy (-OCH₃, δ 3.8 ppm) and aromatic protons (δ 6.9–7.5 ppm); ¹³C NMR confirms carbonyl carbons (δ ~168–170 ppm) .

- Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Contradictions between theoretical and observed data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled humidity/temperature or using deuterated solvents to eliminate impurities .

Q. What in vitro/in vivo models are suitable for preliminary biological evaluation?

- Methodological Answer : Hypoglycemic activity can be tested in Wistar albino mice (e.g., 100–200 mg/kg dosage) with glucose tolerance tests . For neuroprotective or anticancer studies, cell lines like SH-SY5Y or MCF-7 are used. Dose-response curves and controls (e.g., metformin for hypoglycemia) validate target specificity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for nucleophilic attacks) using software like Gaussian or ORCA .

- Molecular Docking : Simulate interactions with targets (e.g., PPAR-γ for hypoglycemic activity) using AutoDock Vina. Focus on hydrogen bonding with the oxazole ring and methoxyphenoxy group .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the oxazole) with activity using descriptors like logP and HOMO-LUMO gaps .

Q. What strategies address contradictory data in biological assays (e.g., efficacy vs. toxicity)?

- Methodological Answer :

- Dose Escalation Studies : Identify therapeutic windows (e.g., toxicity thresholds in mice at >300 mg/kg) .

- Metabolite Profiling : Use LC-MS to detect hepatotoxic metabolites from cytochrome P450 oxidation .

- Comparative Studies : Cross-validate results against structurally similar compounds (e.g., 2-(4-fluorophenyl)acetamide derivatives) to isolate scaffold-specific effects .

Q. How can reaction scalability challenges be mitigated without compromising yield?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acetyl chloride additions) .

- Membrane Separation : Purify intermediates using nanofiltration to remove unreacted starting materials .

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.